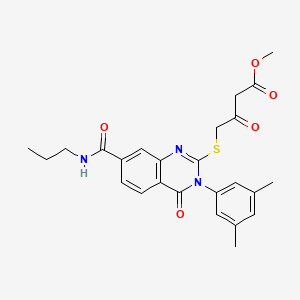

Methyl 4-((3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Methyl 4-((3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate, is a complex organic molecule that appears to be related to various synthesized compounds with potential biological activity. Although the specific compound is not directly studied in the provided papers, the related structures and synthesis methods can offer insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with simple precursors. For instance, the synthesis of 4-methylthio-2-oxobutanoate, a simpler molecule, was identified in culture fluids of bacteria and fungi grown in the presence of methionine, suggesting a biosynthetic pathway . Another related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was synthesized and confirmed using various spectroscopic methods, indicating a chemical synthesis approach . Similarly, the synthesis of methyl 2-benzoylamino-3-oxobutanoate involved the conversion of hippuric acid with reagents like N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction, IR, and NMR spectroscopy. For example, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions that could be indicative of the reactivity of the compound of interest. For instance, the transformation of 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into methyl 2-benzoylamino-3-oxobutanoate involves hydrolysis, which is a common reaction in organic synthesis . Understanding these reactions can help predict the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using computational and experimental methods. For example, the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were computed and analyzed, providing insights into the stability and electronic properties of the molecule . Similarly, the vibrational spectroscopy and molecular docking studies of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide were reported, which could be relevant for understanding the interaction of the compound with biological targets .

Aplicaciones Científicas De Investigación

Anticonvulsant and Antimicrobial Activities

- A study synthesized derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, showing broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi. Some compounds also exhibited potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antitumor Activities

- Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and demonstrated significant antitumor activity, with certain compounds being more potent compared to the control 5-FU. Molecular docking studies were also performed (Al-Suwaidan et al., 2016).

Neurotropic Effects

- Substituted anthranilamides and derivatives of 4-oxo-3,4-dihydroquinazoline were studied for their central neurotropic effects. Certain compounds showed high antidepressant and anticonvulsant properties, making them potential candidates for further research in these areas (Ovsjanykova et al., 2016).

Synthesis and Alkylation

- Studies on the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines provided insights into the molecular structure and potential applications of these compounds in various fields (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

Antimicrobial Agents

- New quinazolines were synthesized and characterized for their potential as antimicrobial agents, with activities observed against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)quinazolin-2-yl]sulfanyl-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5S/c1-5-8-26-23(31)17-6-7-20-21(12-17)27-25(34-14-19(29)13-22(30)33-4)28(24(20)32)18-10-15(2)9-16(3)11-18/h6-7,9-12H,5,8,13-14H2,1-4H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHUFQRPRPWIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)CC(=O)OC)C3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d][1,3]dioxol-5-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3003168.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B3003171.png)

![2-(4-Bromophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3003172.png)

![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003180.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B3003183.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3003187.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B3003188.png)